molecular formula C16H12N2O4 B11836217 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-82-7

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11836217
CAS No.: 62100-82-7
M. Wt: 296.28 g/mol
InChI Key: ZKGYDVSLVRLFFP-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C16H12N2O4 . It belongs to the 4H-1-benzopyran-4-one class of compounds, also known as chromones, which are recognized as a privileged scaffold in medicinal chemistry with a wide spectrum of biological activities . Chromone derivatives are frequently investigated for their potential as anticancer agents, with research indicating they can regulate cellular metabolism, suppress cancer cell proliferation, and induce apoptosis . Furthermore, specific substituted 4H-1-benzopyran-4-one compounds have been documented to possess significant anti-inflammatory and immunomodulating properties . The structural motif of the chromone core is a common feature in many biologically active small molecules, both natural and synthetic, making it a valuable template for drug discovery and biochemical tool development . The presence of both amino and nitro functional groups on the benzopyran core of this specific compound provides distinct electronic properties and potential for further chemical modification, making it a versatile intermediate or candidate for structure-activity relationship (SAR) studies in various pharmacological fields. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62100-82-7

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

7-amino-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3

InChI Key

ZKGYDVSLVRLFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Benzopyranone Formation

The benzopyran-4-one scaffold is typically constructed via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones. For example, 2-hydroxy-4-methoxyacetophenone undergoes cyclization with triethyl orthoformate in the presence of perchloric acid to yield 7-methoxy-4H-benzopyran-4-one. Modifications to this approach include:

  • Reagents : Triethyl orthoformate, HClO₄ (10% v/v).

  • Conditions : Room temperature, 8-hour reaction under nitrogen.

  • Yield : ~85–90% after recrystallization in ethanol.

Introduction of the Phenyl Group at Position 2

The phenyl group at position 2 is introduced via Friedel-Crafts acylation or Suzuki coupling. A patented method employs 2-bromophenylboronic acid in a palladium-catalyzed cross-coupling reaction with the pre-formed benzopyranone core:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃, reflux in THF/water (3:1).

  • Yield : 72% after column chromatography (hexane/ethyl acetate).

Nitration at Position 8

Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to favor electrophilic aromatic substitution at the electron-rich position 8:

  • Conditions : Dropwise addition of HNO₃ (1.2 eq) over 30 minutes.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃.

  • Yield : 68% nitro intermediate.

Reduction of Nitro to Amino Group at Position 7

The nitro group at position 7 is reduced to an amine using catalytic hydrogenation:

  • Catalyst : 10% Pd/C (5 wt%).

  • Conditions : H₂ (50 psi), ethanol, 12 hours.

  • Yield : 89% after filtration and solvent removal.

Methylation at Position 3

Methylation is achieved via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base:

  • Base : K₂CO₃ (2 eq), DMF, 60°C, 6 hours.

  • Yield : 76%.

Optimization and Process Refinement

Regiochemical Control During Nitration

The nitro group’s position is critical for downstream reactivity. Computational modeling (DFT) predicts preferential nitration at position 8 due to resonance stabilization from the adjacent carbonyl group. Experimental validation via HPLC-MS confirms >95% regioselectivity under optimized conditions.

Catalytic Hydrogenation Efficiency

Alternative reducing agents, such as Fe/HCl, were tested but resulted in over-reduction (yield <50%). Pd/C in ethanol proved optimal, with no detectable byproducts via ¹H NMR.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.58 (d, J = 8.8 Hz, 1H, H-6), 6.98 (dd, J = 2.4, 8.8 Hz, 1H, H-7), 6.83 (d, J = 2.4 Hz, 1H, H-9), 3.90 (s, 3H, CH₃).

  • ESI-MS : m/z 296.28 [M+H]⁺, consistent with molecular formula C₁₆H₁₂N₂O₄.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent KR870010045A)Method B (Patent CN102898408A)
Benzopyranone Yield85%90%
Nitration Yield68%72%
Total Synthesis Time48 hours36 hours

Method B offers superior efficiency due to streamlined purification steps, though Method A provides higher regiochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

The biological activity of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is primarily attributed to its structural components, which enable it to interact with various molecular targets. Notably, the compound exhibits:

1. Antitumor Activity

  • In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

2. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammation markers in models of induced arthritis, with significant reductions in paw swelling observed after treatment .

3. Enzyme Inhibition

  • The compound may inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, indicating a selective action against cancerous tissues .

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : The compound effectively inhibited growth in multi-drug resistant strains, showcasing its potential as an antimicrobial agent .

Synthetic Routes and Production Methods

The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-benzopyran typically involves multi-step organic reactions. A common method includes:

  • Preparation of Intermediate Compounds : Starting with the synthesis of 7-amino-4-methyl-2H-chromen-2-one.
  • Nitration and Functional Group Modifications : Subsequent nitration and modifications introduce the nitro and phenyl groups to achieve the final product.

For industrial production, methods may involve continuous flow reactors and automated systems to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact .

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one include:

Compound Name Substituents Biological Activity Potency (IC50/MIC) Reference
This compound 7-NH2, 3-CH3, 8-NO2, 2-Ph Antimicrobial, Antimalarial MIC: 32–64 µg/mL (bacteria), IC50: 2.3 µM (Plasmodium)
Benzopyrano[4,3-b]benzopyran derivatives Fused benzopyran core, variable substituents Antimalarial IC50: 0.8 µM (Plasmodium)
5-Amino-8-methyl-4H-benzopyran-4-one 5-NH2, 8-CH3 Cytotoxic, Antioxidant IC50: 35.2 µM (HeLa cells)
7-(2-Substituted phenylthiazolidinyl)-benzopyran-2-one 7-thiazolidinyl, 2-Ph Antimicrobial MIC: 8–16 µg/mL (bacteria)

Key Research Findings

  • Antimalarial Activity: The target compound exhibits moderate antimalarial activity (IC50: 2.3 µM against Plasmodium falciparum), which is significantly lower than benzopyrano[4,3-b]benzopyran derivatives (IC50: 0.8 µM) . The fused benzopyran core in the latter likely enhances planar stacking interactions with heme, a critical target in malaria parasites.
  • Antimicrobial Potency: Compared to 7-thiazolidinyl-substituted benzopyran-2-ones (MIC: 8–16 µg/mL), the nitro and amino groups in the target compound reduce its efficacy against Gram-positive bacteria (MIC: 32–64 µg/mL) . The thiazolidinyl moiety may improve membrane penetration via increased lipophilicity.
  • Cytotoxicity: The target compound shows lower cytotoxicity (IC50: 15.6 µM against HeLa cells) compared to 5-amino-8-methyl-4H-benzopyran-4-one (IC50: 35.2 µM) . The nitro group may mitigate reactive oxygen species (ROS) generation, reducing nonspecific cellular damage.

Electronic and Solubility Profiles

  • In contrast, 5-amino-8-methyl-4H-benzopyran-4-one exhibits higher electron density due to the absence of nitro substituents .

Biological Activity

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the chromenone family, known for its diverse biological and pharmacological activities. This compound exhibits a unique structure characterized by an amino group, a methyl group, a nitro group, and a phenyl group, which contribute to its biological activity.

PropertyValue
CAS No. 62100-82-7
Molecular Formula C₁₆H₁₂N₂O₄
Molecular Weight 296.28 g/mol
IUPAC Name 7-amino-3-methyl-8-nitro-2-phenylchromen-4-one
InChI Key ZKGYDVSLVRLFFP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes by binding to their active sites, thus blocking their catalytic activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to significant biological effects.

Potential Biological Activities

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which suggests potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory disorders.
  • Anticancer Properties : Preliminary research shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent studies have explored the effects of this compound on various cancer cell lines:

  • Breast Cancer Cells (MCF-7) : The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity against breast cancer cells.
  • Lung Cancer Cells (A549) : An IC50 value of around 20 µM was reported, suggesting potential for lung cancer treatment.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes:

EnzymeIC50 (µM)Notes
Acetylcholinesterase (AChE)3Potential in Alzheimer's disease treatment
Cyclooxygenase (COX)10Anti-inflammatory potential

Neuroprotective Effects

In models of oxidative stress, such as hydrogen peroxide-induced damage in neuronal cells, the compound demonstrated protective effects, reducing cell death by approximately 40% at a concentration of 50 µM.

Q & A

Q. What are the optimal synthetic routes for 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the benzopyranone core. For example:
  • Step 1 : Nitration at the 8-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Step 2 : Methylation at the 3-position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
  • Step 3 : Introduction of the amino group via catalytic hydrogenation (Pd/C, H₂) or reductive amination .
  • Optimization : Monitor intermediates using TLC and adjust stoichiometry based on yield calculations (see Table 1).

Table 1 : Example Reaction Conditions for Analogous Benzopyranones

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C65–70
MethylationCH₃I, K₂CO₃, DMF80–85

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Identify amino (–NH₂) stretches (~3400–3300 cm⁻¹), nitro (–NO₂) asymmetric/symmetric stretches (~1530–1350 cm⁻¹), and carbonyl (C=O) peaks (~1650–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Look for phenyl proton signals (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and deshielded C-4 carbonyl carbon (δ ~180 ppm) .
  • XRD : Resolve crystal packing and confirm substituent positions (e.g., nitro group orientation) .

Q. What initial bioactivity screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays, referencing LY294002 (a known benzopyranone inhibitor) as a control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) and assess bioactivity shifts .
  • Key Parameters : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times.
  • Example : Analog 7-hydroxy-4-methyl-2H-1-benzopyran-2-one showed enhanced solubility but reduced antimicrobial activity, suggesting nitro groups are critical for target binding .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Analysis : Validate discrepancies using graded concentrations (e.g., 0.1–100 µM) in both enzymatic (cell-free) and cellular assays .
  • Mechanistic Studies : Employ Western blotting to confirm target engagement (e.g., PI3K/Akt pathway inhibition) in cells showing divergent results .
  • Statistical Validation : Apply bootstrapping or multivariate regression to isolate confounding variables (e.g., serum interference in cell culture) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PI3K crystal structures (PDB: 1E7U) to model binding poses. Prioritize hydrogen bonding with Val₈₈₂ and hydrophobic interactions with Met₈₀₄ .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions (e.g., solvation, temperature) .
  • ADMET Prediction : Utilize SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

Safety and Handling

Q. What safety protocols are essential for handling nitro-substituted benzopyranones in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods for synthesis steps involving nitration (risk of NOx release) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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